![molecular formula C15H25NO3 B1414585 tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate CAS No. 2173090-50-9](/img/structure/B1414585.png)
tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2173090-50-9 . It has a molecular weight of 267.37 . The IUPAC name for this compound is tert-butyl 4-(4-oxopentylidene)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7H,5-6,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.37 . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds : tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate is synthesized as an important intermediate in the production of biologically active compounds, such as crizotinib. This process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, with the structures confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
X-ray Studies and Molecular Structure
- X-ray Crystallography Analysis : The compound has been studied using X-ray crystallography, revealing its structural details. For instance, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate occurs in the 4-enol form when grown from specific solvents, with an axial orientation of the isobutyl side chain (Didierjean et al., 2004).
Synthesis of Piperidine Derivatives
- Preparation of Piperidine Derivatives : The compound is used for the synthesis of various piperidine derivatives, promising synthons for diverse piperidine derivative preparation. Reactions involve key steps such as allylation and subsequent reactions with different reagents (Moskalenko & Boev, 2014).
Synthesis of Anticancer Drugs
- Intermediate for Anticancer Drugs : It serves as an important intermediate for small molecule anticancer drugs. A high yield synthetic method was established, confirming its potential in developing effective cancer therapeutics (Zhang et al., 2018).
Other Chemical Syntheses
- Various Chemical Synthesis Applications : The compound is involved in the synthesis of various chemical entities, including those used for biological and medicinal studies. This includes the preparation of collections of structurally diverse small molecules, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Molecular Packing and Hydrogen Bonding
- Molecular Packing Analysis : The molecular packing of this compound and its derivatives is driven by strong O-H...O=C hydrogen bonds, leading to specific structural formations in the crystal structure (Didierjean et al., 2004).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-oxopentylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7H,5-6,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUCZCIGSQVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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